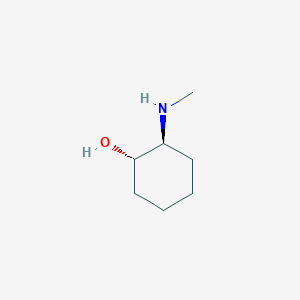

(1S,2S)-2-Methylamino-cyclohexanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,2S)-2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424703 | |

| Record name | (1S,2S)-2-Methylamino-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21651-84-3 | |

| Record name | (1S,2S)-2-(Methylamino)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21651-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Methylamino-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Chiral Amino Alcohols in Asymmetric Synthesis and Catalysis

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereogenic center. Their unique structural feature, the presence of two distinct functional groups in a specific three-dimensional arrangement, makes them exceptionally versatile in organic synthesis. acs.orgnih.govquora.com

Key Roles in Asymmetric Synthesis:

Chiral Auxiliaries: Chiral amino alcohols can be temporarily incorporated into a substrate molecule to direct a chemical reaction to produce a specific stereoisomer. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. This strategy is widely employed to control the stereochemical outcome of reactions such as alkylations, reductions, and cycloadditions. acs.org

Chiral Ligands: The amino and hydroxyl groups of chiral amino alcohols can coordinate to metal centers, forming chiral catalysts. acs.orgresearchgate.net These catalysts are instrumental in a vast number of asymmetric transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. acs.orgnumberanalytics.com The defined chiral environment created by the ligand around the metal atom dictates the stereoselectivity of the catalyzed reaction, often leading to high enantiomeric excesses. acs.org

Chiral Building Blocks: Enantiomerically pure amino alcohols serve as valuable starting materials for the synthesis of more complex chiral molecules, including natural products and pharmaceuticals. researchgate.net Their inherent chirality is incorporated into the final target molecule.

The application of chiral amino alcohols has significantly advanced the field of asymmetric catalysis, enabling the efficient and selective synthesis of a wide range of enantiomerically pure compounds. acs.orgnih.govnih.gov For instance, ruthenium-catalyzed asymmetric transfer hydrogenation using chiral amino alcohol-derived ligands has been successfully employed for the synthesis of various pharmaceutical agents with high enantioselectivities. acs.orgnih.gov

Notable Applications of Chiral Amino Alcohols:

| Application | Description | Key Advantages |

| Asymmetric Hydrogenation | Reduction of prochiral ketones and imines to chiral alcohols and amines. | High enantioselectivity, broad substrate scope. acs.orgnumberanalytics.com |

| Asymmetric Epoxidation | Conversion of alkenes to chiral epoxides. | Access to versatile chiral building blocks. numberanalytics.com |

| Asymmetric Alkylation | Addition of alkyl groups to carbonyl compounds. | Formation of new stereocenters with high control. acs.org |

| Asymmetric Aldol (B89426) Reactions | Carbon-carbon bond formation with stereocontrol. | Construction of complex molecular architectures. |

| Asymmetric Diels-Alder Reactions | [4+2] cycloaddition to form chiral cyclic systems. | Creation of multiple stereocenters in a single step. |

Significance of Stereochemical Purity in Chiral Molecule Research and Applications

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry with profound implications, particularly in the life sciences. numberanalytics.comnumberanalytics.com Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. quora.commdpi.com

The significance of stereochemical purity stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comrsc.org Consequently, the two enantiomers of a chiral drug can interact differently with these biological targets, leading to distinct pharmacological and toxicological profiles. mdpi.com

The Thalidomide Case: A Stark Reminder

A well-known and tragic example that underscores the importance of stereochemical purity is the drug thalidomide. numberanalytics.com Marketed as a racemic mixture (an equal mixture of both enantiomers), one enantiomer was effective as a sedative and antiemetic for morning sickness, while the other was found to be a potent teratogen, causing severe birth defects. numberanalytics.comrsc.org This case highlighted the critical need to evaluate the biological activity of individual enantiomers and to produce enantiomerically pure drugs.

Benefits of Enantiomerically Pure Compounds:

Enhanced Therapeutic Efficacy: By isolating the enantiomer with the desired therapeutic activity, the drug's potency can be increased, potentially allowing for lower doses. mdpi.com

Reduced Side Effects and Toxicity: The elimination of the inactive or harmful enantiomer can significantly improve the safety profile of a drug. mdpi.com

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a single enantiomer are often simpler and more predictable than those of a racemic mixture.

Improved Structure-Activity Relationship (SAR) Studies: Studying the individual enantiomers allows for a clearer understanding of how the molecule's three-dimensional structure relates to its biological activity. rsc.org

The drive for stereochemically pure compounds has spurred the development of advanced analytical techniques to determine enantiomeric excess (ee), a measure of the purity of a chiral substance. numberanalytics.com Achieving high enantiomeric purity is a critical goal in modern pharmaceutical research and development, ensuring the safety and efficacy of new medicines. numberanalytics.commdpi.com

Positioning of 1s,2s 2 Methylamino Cyclohexanol Within the Broader Class of Chiral Amino Alcohol Building Blocks

General Synthetic Strategies for Chiral Amino Alcohols

A variety of stereoselective methods have been developed for the synthesis of chiral amino alcohols. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Enantioselective Reductive Amination of Prochiral Ketones

The direct asymmetric reductive amination of prochiral ketones is a highly efficient method for the synthesis of chiral amines and their derivatives, including chiral amino alcohols. nih.govacs.org This transformation involves the conversion of a ketone to a chiral amine in a single step, often utilizing a chiral catalyst to control the stereochemical outcome. While traditional chemical methods often rely on stoichiometric reducing agents and organometallic catalysts, which can have limitations such as low stereoselectivity and the formation of alcohol byproducts, significant advancements have been made using biocatalysis. nih.gov

Engineered amine dehydrogenases (AmDHs) have emerged as powerful catalysts for the asymmetric reductive amination of α-hydroxy ketones, providing access to chiral amino alcohols with high enantioselectivity (>99% ee) under mild reaction conditions. nih.govnih.gov These enzymes utilize ammonia (B1221849) as the amine source and have been successfully applied to a range of prochiral hydroxy ketones. nih.gov The Corey–Bakshi–Shibata (CBS) reagent, a chiral oxazaborolidine catalyst, is also widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can then be converted to the corresponding amino alcohols. wordpress.com

Catalytic Asymmetric Ring-Opening Reactions of Epoxides or Aziridines

The nucleophilic ring-opening of epoxides and aziridines is a versatile and widely employed strategy for the synthesis of vicinal amino alcohols. nih.govrroij.com This approach allows for the installation of both the hydroxyl and amino functionalities in a stereocontrolled manner. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. rroij.com

In the case of epoxides, various nucleophiles, including amines, can be used to open the ring, leading to the formation of β-amino alcohols. rroij.com Asymmetric organocatalysis has been successfully applied to the enantioselective ring-opening of both meso- and racemic epoxides. acs.org Similarly, the ring-opening of aziridines with oxygen nucleophiles provides a complementary route to these important building blocks. nih.gov Challenges in regiocontrol can sometimes lead to product mixtures, but the use of temporary tethers and Lewis acid templates can afford excellent regioselectivity. nih.gov

Diastereoselective Aldol (B89426) Additions and Mannich-type Reactions

Aldol and Mannich-type reactions are powerful carbon-carbon bond-forming reactions that can be adapted for the stereoselective synthesis of amino alcohols. diva-portal.orgacs.org The Mannich reaction, in particular, involves the aminoalkylation of a carbon nucleophile and provides a direct route to β-amino carbonyl compounds, which can be subsequently reduced to the corresponding amino alcohols. rsc.org

Direct catalytic asymmetric Mannich-type reactions of hydroxyketones using chiral catalysts, such as a zinc/linked-BINOL complex, have been developed to produce either anti- or syn-β-amino alcohols with high diastereomeric ratios and excellent enantiomeric excesses. acs.org The stereochemical outcome can often be controlled by the choice of protecting groups on the imine nitrogen. acs.org Similarly, diastereoselective aldol additions to α-amino-β-silyloxy aldehydes have been utilized for the divergent synthesis of aminodiols. researchgate.net

Stereoselective Hydrogenation of α-Amino Ketones or α-Hydroxy Imines

The stereoselective hydrogenation of α-amino ketones or α-hydroxy imines represents another important strategy for the synthesis of chiral amino alcohols. acs.org This method involves the reduction of a carbonyl or imine group in the presence of a chiral catalyst to establish the desired stereochemistry at the newly formed stereocenter.

Ruthenium-diamine catalysts have been shown to be highly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones, affording chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org This approach has been successfully applied to the synthesis of several pharmaceutical drugs. acs.org Additionally, the diastereoselective hydrogenation of chiral β-amino ketones provides access to γ-amino alcohols, with the stereochemical outcome being dependent on the choice of catalyst and hydrogen source. rsc.org

Targeted Asymmetric Synthesis Approaches for this compound and Related Analogs

While the general strategies outlined above are applicable to a wide range of chiral amino alcohols, specific methodologies have been developed for the targeted synthesis of particular isomers and analogs.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

A notable advancement in the synthesis of β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgnih.gov This protocol offers a modular and efficient route to β-amino alcohols bearing vicinal stereocenters. nih.gov The reaction proceeds through a radical-polar crossover mechanism, where a chiral chromium catalyst plays a crucial role in the chemoselective single-electron reduction of the imine. nih.gov

This method is particularly significant as it addresses challenges in chemoselectivity and stereoselectivity. The chiral chromium catalyst facilitates the formation of an α-amino radical, which is then intercepted and undergoes stereoselective addition to an aldehyde. organic-chemistry.org This approach has demonstrated broad substrate compatibility, tolerating a variety of functional groups and enabling the synthesis of a diverse range of chiral β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org While the direct synthesis of this compound using this specific methodology has not been explicitly detailed in the provided search results, the principles of this reaction could potentially be adapted for its synthesis from appropriate precursors.

Table 1: Summary of Synthetic Methodologies for Chiral Amino Alcohols

| Methodology | Key Features | Stereocontrol | Typical Substrates |

| Enantioselective Reductive Amination | Direct conversion of ketones to chiral amines. nih.govacs.org | Chiral catalysts (e.g., engineered AmDHs, CBS reagent). nih.govwordpress.com | Prochiral ketones, α-hydroxy ketones. nih.gov |

| Catalytic Asymmetric Ring-Opening | Stereocontrolled installation of hydroxyl and amino groups. nih.govrroij.com | Chiral catalysts, organocatalysts. acs.org | Epoxides, aziridines. nih.govrroij.com |

| Diastereoselective Aldol/Mannich Reactions | Carbon-carbon bond formation to create β-amino carbonyls. diva-portal.orgacs.org | Chiral catalysts, substrate control. acs.orgresearchgate.net | Aldehydes, imines, ketones. acs.org |

| Stereoselective Hydrogenation | Reduction of C=O or C=N bonds. acs.org | Chiral catalysts (e.g., Ru-diamine complexes). acs.org | α-amino ketones, α-hydroxy imines. acs.org |

| Cr-Catalyzed Aza-Pinacol Coupling | Radical-polar crossover mechanism. organic-chemistry.orgnih.gov | Chiral chromium catalyst. organic-chemistry.org | Aldehydes, N-sulfonyl imines. organic-chemistry.orgnih.gov |

Enantioselective Petasis Borono-Mannich Reactions for Amino Alcohol Scaffolds

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that condenses an aldehyde, an amine, and a boronic acid to form substituted amines. chemrxiv.orgmdpi.comacs.org Its application in the synthesis of chiral 1,2-amino alcohols has been a significant advancement. chemrxiv.orgchemrxiv.org

A notable development is the catalytic enantioselective PBM reaction of glycolaldehyde (B1209225) with primary or secondary amines and boronates. chemrxiv.org This method, catalyzed by BINOL-derived catalysts, yields chiral 1,2-amino alcohols in high yields and enantioselectivities. chemrxiv.org The reactions are conducted at room temperature in solvents like ethanol (B145695) or trifluorotoluene using commercially available reagents. chemrxiv.org A key to the high enantioselectivity is a non-conventional C-H···O interaction that stabilizes the transition state leading to the major enantiomer, as identified through DFT calculations. chemrxiv.org

While the classic PBM reaction often utilizes chiral α-hydroxy aldehydes to achieve diastereoselectivity, the development of catalytic enantioselective versions has expanded its utility. chemrxiv.org For instance, a one-pot synthesis of allenes has been developed based on the PBM multicomponent reaction. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| BINOL-derived catalysts | Glycolaldehyde, primary/secondary amines, boronates | Chiral 1,2-amino alcohols | High yields and enantioselectivities at room temperature. chemrxiv.orgchemrxiv.org |

| (R)-Ph₂-BINOL | Aldehydes, amines, allyl/crotyl boronates | Homoallylic amines | Asymmetric Petasis allylation and crotylation. mdpi.com |

A challenge in PBM reactions, particularly with secondary amines, is the competing direct Mannich reaction. This can be mitigated by increasing the catalyst loading or by using diethyl boronates, which accelerate the desired PBM pathway. chemrxiv.org

Catalytic Enantioselective Intramolecular C(sp³)–H Nitrene Insertion Strategies

Catalytic enantioselective intramolecular C(sp³)–H nitrene insertion has emerged as a direct and efficient method for synthesizing chiral β-amino alcohols. sciengine.comresearchgate.net This strategy often involves the use of a chiral catalyst to control the stereochemistry of the C-H amination.

One prominent method involves the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates using a chiral ruthenium catalyst. sciengine.comresearchgate.net This reaction produces chiral oxazolidin-2-ones, which are valuable precursors to chiral β-amino alcohols, with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). sciengine.comresearchgate.net The resulting cyclic carbamates can then be hydrolyzed to furnish the desired chiral β-amino alcohols. sciengine.comresearchgate.net This methodology is applicable to a range of C-H bonds, including benzylic, allylic, propargylic, and even non-activated C(sp³)–H bonds, though with reduced yields and selectivities for the latter. sciengine.comresearchgate.net

Another approach utilizes ion-paired rhodium (II,II) complexes for enantioselective nitrene transfer to hydrocinnamyl and allylic alcohols. acs.orgnih.gov This method relies on the directing effect of the substrate's hydroxyl group in combination with chiral cations derived from cinchona alkaloids to achieve high enantioselectivity in C-H amination and aziridination. acs.orgnih.gov

A multi-catalytic system involving an iridium photocatalyst and a chiral copper complex has also been developed for the enantioselective radical C–H amination of alcohols. nih.gov This method proceeds via a radical-mediated pathway, where the catalyst controls the stereochemistry of both the hydrogen atom abstraction and the subsequent alkyl radical trapping steps. nih.gov

| Catalyst System | Substrate | Intermediate/Product | Enantioselectivity (ee) |

| Chiral Ruthenium Catalyst | N-benzoyloxycarbamates | Chiral oxazolidin-2-ones | Up to 99% sciengine.comresearchgate.net |

| Ion-paired Rhodium(II,II) Complexes | Hydrocinnamyl and allylic alcohols | Chiral amino alcohols/aziridines | High ee acs.orgnih.gov |

| Iridium Photocatalyst / Chiral Copper Complex | Alcohols with alkyl, allyl, benzyl (B1604629), and propargyl C-H bonds | Chiral β-amino alcohols | 83-94% nih.gov |

Chelation-Controlled Asymmetric Nucleophilic Additions to Cyclohexanone (B45756) Derivatives

The synthesis of specific stereoisomers of substituted cyclohexanes, including amino alcohols, heavily relies on stereocontrolled reactions. Chelation-controlled asymmetric nucleophilic additions to cyclohexanone derivatives represent a key strategy. The inherent conformational rigidity of the six-membered ring, combined with the directing effect of a chelating group, allows for high levels of stereocontrol.

For instance, the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters has been achieved through the conjugate addition of a chiral lithium amide, followed by in situ enolate oxidation. nih.gov This method has been successfully applied to the asymmetric synthesis of complex natural products. nih.gov

Biocatalytic Pathways Utilizing Fungal Reductive Aminases for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govwiley.com Reductive aminases (RedAms), a class of enzymes that catalyze the conversion of a ketone to a chiral amine, have shown significant promise in this area. nih.govacs.org

Engineered RedAms, often derived from fungi, can be used to access specific diastereomers of chiral amines that are challenging to obtain through traditional chemical synthesis. acs.org Through structure-guided mutagenesis, the selectivity of these enzymes can be tuned to produce the desired isomer with high enantiomeric excess. acs.org For example, an engineered RedAm was used to generate a specific (S,S,S)-isomer of a chiral amine building block in 45% conversion and 95% ee from a racemic ketone. acs.org

A powerful biocatalytic cascade can be created by combining ene-reductases (EReds) with imine reductases (IREDs) or RedAms. nih.gov This dual-enzyme system enables the conversion of α,β-unsaturated ketones into chiral amines with two stereocenters, achieving high chemical purity and stereoselectivity. nih.gov This method can produce all four possible stereoisomers of the amine products by selecting the appropriate enzymes. nih.gov

| Enzyme System | Substrate | Product | Key Advantages |

| Engineered Reductive Aminase (RedAm) | Racemic ketone | Specific diastereomer of a chiral amine | High enantioselectivity for complex molecules. acs.org |

| Ene-reductase (ERed) and Imine Reductase (IRED)/RedAm Cascade | α,β-Unsaturated ketone | Chiral amine with two stereocenters | Access to all four possible stereoisomers with high purity. nih.gov |

Precursor Chemistry and Stereo-Controlled Transformations in the Synthesis of this compound

The synthesis of this compound relies on the careful selection and manipulation of precursor molecules, particularly cyclohexanone derivatives, and the application of stereocontrolled transformations.

Functionalization and Derivatization of Cyclohexanone Precursors

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of this compound. Various strategies are employed to introduce the necessary amino and hydroxyl functionalities with the correct stereochemistry.

Biocatalytic approaches using ω-transaminases (ω-TAs) have proven effective for the enantioselective reductive amination of ketones. wiley.com These enzymes can convert a ketone to a chiral amine with high stereoselectivity. wiley.com The reductive amination of racemic 2-methylcyclohexan-1-one using IREDs can lead to the formation of 2-methylcyclohexylamine (B147291) with varying diastereomeric ratios depending on the specific enzyme used. nih.gov

Strategies for Stereocontrol in Cyclohexane Ring Expansion and Functionalization

Achieving the desired stereochemistry in the cyclohexane ring is a critical aspect of synthesizing this compound. Several strategies have been developed to control the stereochemical outcome of reactions involving cyclohexane rings.

A general strategy for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol has been reported. nih.gov This method utilizes chain-walking catalysis on substituted methylenecyclohexanes, where the initial introduction of a bulky boron ester group dictates the stereochemical outcome. nih.gov

In the synthesis of highly functionalized cyclopentanes, which shares principles applicable to cyclohexanes, stereochemistry can be controlled at specific centers through reactions like the Mitsunobu reaction and base-catalyzed epimerization. researchgate.net Photochemical [2+2] cycloaddition reactions have also been employed as a method for stereocontrol in the synthesis of complex cyclic systems. nih.gov The stereocontrolled synthesis and functionalization of smaller rings like cyclobutanes also provide insights into methodologies that could be adapted for cyclohexane systems, including organocatalyzed and biocatalyzed approaches. mdpi.com

Fundamental Principles of Chiral Amino Alcohol Ligands in Asymmetric Catalysis

The efficacy of chiral amino alcohol ligands in asymmetric catalysis is rooted in their unique structural and electronic properties. These molecules possess both a hydroxyl and an amino group, which can coordinate to a metal center, forming a stable chelate ring. The chirality inherent in the ligand backbone creates a chiral environment around the metal's active site, which in turn directs the stereochemical outcome of the reaction.

Rational Design and Synthesis of Chiral Ligands for Enantioselective Processes

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The principle of C2 symmetry, where the ligand possesses a twofold rotational axis, has been a particularly influential concept, leading to the development of highly efficient diphosphine ligands like DIOP and DiPAMP. pnas.org This concept has been successfully extended to other ligand classes, including those with nitrogen and oxygen coordinating atoms. pnas.org

The synthesis of chiral amino alcohols often begins with readily available chiral precursors, allowing for the tailored design of ligands for specific catalytic processes. pnas.org This modularity is crucial, as it is widely recognized that a single ligand is unlikely to achieve optimal enantiocontrol across a broad spectrum of reactions and substrates. pnas.org The ability to fine-tune the steric and electronic properties of the ligand by modifying its structure is therefore a key strategy in optimizing catalytic performance. rsc.org The synthesis of enantiomerically pure 1,2-amino alcohols through methods like catalytic asymmetric hydrogenation or transfer hydrogenation offers significant economic and environmental advantages over classical resolution techniques. acs.org

Conformational Analysis of the Cyclohexyl Scaffold and its Influence on Ligand Performance

The conformational rigidity or flexibility of the ligand's backbone plays a critical role in determining its effectiveness. For ligands built upon a cyclohexyl scaffold, such as this compound, the conformational preferences of the cyclohexane ring are of paramount importance. The chair conformation is the most stable, and the substituents' axial or equatorial positions can significantly impact the steric environment around the catalytic center.

Recent studies have demonstrated that fixing the conformation of chiral ligands through the introduction of bulky steric modulators on the ligand backbone can lead to the creation of rigid chiral environments. nih.gov This rigidity enhances the ligand's ability to recognize and discriminate between different substrate approaches, leading to high levels of stereo- and product-selectivity. nih.gov Detailed computational studies have provided valuable insights into how the rigid conformation of a ligand, which remains largely undisturbed by steric interactions with the substrate, is key to achieving high selectivity. nih.gov This understanding of the interplay between ligand conformation and catalytic outcome is crucial for the rational design of new and more effective chiral catalysts.

Exploration of this compound Derivatives in Asymmetric Catalytic Reactions

Derivatives of this compound have proven to be effective ligands in a variety of asymmetric catalytic reactions, demonstrating their versatility and potential in stereoselective synthesis.

Asymmetric Transfer Hydrogenation of Prochiral Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. This technique offers several advantages, including the use of readily available and safer hydrogen donors like isopropanol, and it often operates under milder conditions than traditional hydrogenation reactions that require high pressures of hydrogen gas. researchgate.net

Derivatives of chiral amino alcohols, including those based on the indane scaffold, have been successfully employed as ligands in ruthenium(II)-catalyzed ATH reactions. rsc.org Notably, cis-1-aminoindan-2-ol has demonstrated some of the highest asymmetric inductions reported for any amino alcohol ligand in this application. rsc.org The success of these ligands is often attributed to the formation of a stable six-membered chelate ring with the metal center, creating a well-defined chiral environment that effectively directs the stereochemical course of the reduction.

Recent advancements have also focused on the use of Earth-abundant metals, such as iron, in ATH. nih.gov Iron catalysts featuring amine(imine)diphosphine ligands have shown high activity and enantioselectivity in the reduction of ketones and imines. nih.gov Palladium catalysts have also gained prominence in the asymmetric hydrogenation of various unsaturated compounds, including imines and ketones. dicp.ac.cn

The general mechanism for metal-catalyzed ATH often involves the formation of a metal-hydride species, which then transfers the hydride to the polarized C=O or C=N bond of the substrate. The chiral ligand, coordinated to the metal, dictates the facial selectivity of this hydride transfer, leading to the preferential formation of one enantiomer of the product.

Below is a table summarizing the results of asymmetric transfer hydrogenation of various ketones using a ruthenium(II) catalyst and a cis-1-aminoindan-2-ol derivative as the ligand.

| Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | >95 | 96 |

| Propiophenone | 1-Phenyl-1-propanol | >95 | 95 |

| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | >95 | 85 |

Data is representative of typical results found in the literature for this class of reaction.

Enantioselective Organometallic Addition Reactions (e.g., Dialkylzinc, Alkynyl Zinc)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral amino alcohols, including derivatives of this compound, have been extensively used as ligands to control the stereochemistry of these additions.

A well-established example is the addition of diethylzinc (B1219324) to aldehydes. In the presence of a chiral amino alcohol ligand, a chiral zinc-alkoxide complex is formed in situ. This complex then coordinates the aldehyde, and the ethyl group is transferred from the zinc to one of the enantiotopic faces of the aldehyde carbonyl group. The stereochemical outcome is dictated by the chiral environment created by the ligand. Studies have shown that fine-tuning the structure of the amino alcohol ligand can lead to excellent catalytic activity and high enantioselectivities, often yielding the corresponding secondary alcohols in nearly quantitative yield and with high enantiomeric excess (ee). rsc.org

The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes catalyzed by a chiral amino alcohol ligand.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 1-Phenyl-1-propanol | 98 | 95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 97 | 94 |

| 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | 95 | 92 |

| Cinnamaldehyde | 1-Phenyl-1-penten-3-ol | 96 | 90 |

Data is representative of typical results found in the literature for this class of reaction.

Development and Characterization of Heterogeneous Catalytic Systems

Assessment of Recyclability and Long-Term Durability in Heterogeneous Catalysis

A critical aspect of the viability of heterogeneous catalysts in industrial applications is their ability to be recycled and maintain high activity and enantioselectivity over numerous reaction cycles. The long-term durability of catalysts derived from this compound, when immobilized on various solid supports, has been a subject of investigation, aiming to establish their operational stability and potential for cost-effective, sustainable chemical synthesis.

Research into the recyclability of these supported catalysts often involves subjecting the catalyst to multiple rounds of a specific reaction, isolating the catalyst after each cycle, and then reintroducing it with fresh reactants. Key performance indicators, such as conversion, yield, and enantiomeric excess (ee), are meticulously monitored to gauge any decline in catalytic efficacy.

Mechanistic investigations into the deactivation of such catalysts would typically employ a range of analytical techniques. For instance, elemental analysis of the reaction filtrate after each cycle can quantify the extent of metal or ligand leaching. Spectroscopic methods, such as X-ray photoelectron spectroscopy (XPS), can be used to probe changes in the oxidation state of the metal center, while techniques like transmission electron microscopy (TEM) and nitrogen physisorption can reveal alterations in the catalyst's particle size, dispersion, and surface area over time.

In the context of asymmetric transfer hydrogenation, for example, a study on recyclable Mn(I) catalysts, while not explicitly using this compound, highlighted a strategy to recycle the catalyst by treating the resting species from the catalytic leftover. This approach allowed the pre-catalyst to be regenerated and reused for three consecutive cycles with only a minor loss in enantioselectivity (±2%). Such strategies could, in principle, be adapted for catalysts based on this compound.

Ultimately, the goal is to develop a heterogeneous catalytic system featuring this compound that not only delivers high initial performance but also demonstrates minimal loss of efficiency over repeated use, thereby aligning with the principles of green and sustainable chemistry. Further research providing detailed recycling data and in-depth mechanistic studies on the deactivation pathways for catalysts specifically derived from this ligand is needed to fully realize their industrial potential.

Synthetic Transformations and Reactivity Profiling of 1s,2s 2 Methylamino Cyclohexanol Derivatives

Strategies for Structural Derivatization to Optimize Chiral Induction and Catalytic Performance

The efficacy of (1S,2S)-2-methylamino-cyclohexanol in asymmetric synthesis is profoundly influenced by its structural features. Strategic derivatization of the amino and hydroxyl groups is a key approach to fine-tune its steric and electronic properties, thereby enhancing chiral induction and catalytic activity. These modifications are essential for creating highly effective chiral ligands and auxiliaries for a wide range of chemical transformations.

One common strategy involves the modification of the methylamino group. N-alkylation or N-arylation can introduce steric bulk, which can significantly influence the stereochemical outcome of a reaction by creating a more defined chiral pocket around the catalytic center. For instance, replacing the methyl group with bulkier substituents like benzyl (B1604629) or tert-butyl groups can lead to improved enantioselectivity in reactions such as asymmetric reductions or additions.

Another important derivatization strategy focuses on the hydroxyl group. Acylation or etherification of the hydroxyl moiety can alter the ligand's electronic properties and its ability to coordinate with metal centers. For example, converting the hydroxyl group to a methoxy (B1213986) or benzyloxy ether can impact the Lewis acidity of a coordinated metal, thereby modulating its catalytic activity and selectivity.

Furthermore, the simultaneous derivatization of both the amino and hydroxyl groups can lead to the creation of bidentate ligands with well-defined coordination geometries. These ligands are often employed in the formation of stable metal complexes that exhibit high catalytic efficiency and enantioselectivity. The specific choice of derivatives is often guided by the nature of the desired catalytic transformation and the substrate involved.

The strategic derivatization of this compound is a powerful tool for the development of customized chiral ligands and auxiliaries. By systematically modifying its structure, chemists can optimize its performance in asymmetric catalysis, leading to the efficient synthesis of enantiomerically pure compounds.

Chemical Reaction Analysis of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of its hydroxyl and methylamino groups. These groups can undergo a variety of transformations, allowing for the synthesis of a wide array of derivatives.

Oxidation Reactions of the Hydroxyl Moiety

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, (1S,2S)-2-methylamino-cyclohexanone. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or side reactions involving the amino group. A common method for this oxidation is the use of sodium hypochlorite (B82951) in the presence of a catalytic amount of a nitroxyl (B88944) radical such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.netyoutube.com This method is known for its high selectivity for the oxidation of primary and secondary alcohols. researchgate.net The resulting aminoketone is a valuable intermediate for the synthesis of other chiral ligands and complex molecules.

Another approach for the oxidation of secondary alcohols involves the use of chromium-based reagents, although these are less favored due to their toxicity. youtube.com The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the hydroxyl group while preserving the integrity of the chiral centers and the amino functionality. The oxidation of the hydroxyl group provides a pathway to a different class of chiral building blocks with distinct reactivity.

The table below summarizes common oxidation reactions of the hydroxyl moiety:

| Oxidizing Agent | Product | Reference |

| Sodium Hypochlorite/TEMPO | (1S,2S)-2-Methylamino-cyclohexanone | researchgate.netyoutube.com |

| Chromium(VI) reagents | (1S,2S)-2-Methylamino-cyclohexanone | youtube.com |

Reduction Reactions Leading to Cyclohexylamine (B46788) Analogs

The reduction of the hydroxyl group in this compound or its derivatives is not a common transformation as it would lead to the loss of a key functional group responsible for its utility as a chiral ligand. However, related reductions are central to the synthesis of cyclohexylamine analogs from cyclohexanone (B45756) or cyclohexanol (B46403) precursors. researchgate.netresearchgate.net For instance, the reductive amination of cyclohexanone can yield cyclohexylamine derivatives. researchgate.netresearchgate.netwhiterose.ac.uk This process involves the reaction of the ketone with an amine in the presence of a reducing agent.

In a related context, the direct amination of cyclohexanol can be achieved using ammonia (B1221849) in the presence of a metal catalyst, such as nickel, to produce cyclohexylamine. researchgate.netmdpi.com These methods, while not direct reductions of this compound itself, are fundamental in the synthesis of the broader class of cyclohexylamine compounds. researchgate.net

The table below outlines typical reduction reactions for the synthesis of cyclohexylamine analogs:

| Starting Material | Reagents | Product | Reference |

| Cyclohexanone | Amine, Reducing Agent | Cyclohexylamine derivative | researchgate.netresearchgate.netwhiterose.ac.uk |

| Cyclohexanol | Ammonia, Ni catalyst | Cyclohexylamine | researchgate.netmdpi.com |

Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Functional Groups

Both the amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electrophilic centers. For example, the amino group can be acylated by reacting it with an acyl chloride or anhydride (B1165640) to form an amide. It can also undergo alkylation with alkyl halides.

The hydroxyl group can also act as a nucleophile, particularly after deprotonation to form an alkoxide. This alkoxide can then react with electrophiles such as alkyl halides to form ethers. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This transformation facilitates subsequent nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of various functional groups at that position with inversion of configuration (an SN2 reaction). youtube.comyoutube.com

These nucleophilic substitution reactions are fundamental for modifying the structure of this compound and synthesizing a diverse library of derivatives with tailored properties for specific applications in asymmetric synthesis.

Synthesis of Novel Cyclohexanol Derivatives with Modified Chiral Features

The synthesis of novel cyclohexanol derivatives with modified chiral features is a key area of research aimed at expanding the toolbox of chiral ligands and auxiliaries. Starting from this compound, various strategies can be employed to introduce new stereocenters or alter the existing chiral environment.

One approach involves the epoxidation of a cyclohexene (B86901) precursor followed by a regioselective ring-opening with an appropriate nucleophile. This can lead to the formation of new amino alcohol derivatives with different stereochemical arrangements. The choice of the epoxidation agent and the nucleophile is critical in controlling the stereochemical outcome of the reaction.

Another strategy involves the diastereoselective reduction of a ketone precursor that already contains a chiral center. For example, the reduction of a chiral aminoketone can lead to the formation of a new diastereomeric amino alcohol. The stereoselectivity of this reduction can often be controlled by the choice of the reducing agent and the reaction conditions.

Furthermore, the modification of the substituents on the cyclohexane (B81311) ring can also lead to novel derivatives. For instance, the introduction of alkyl or aryl groups at different positions on the ring can create a more sterically hindered and defined chiral pocket, which can enhance enantioselectivity in catalytic applications. These modifications can be achieved through various synthetic routes, including conjugate additions to α,β-unsaturated ketones or alkylation of enolates.

The development of these novel cyclohexanol derivatives is crucial for advancing the field of asymmetric catalysis, as they provide access to new and more effective chiral ligands for a broader range of chemical transformations.

Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

This compound is a valuable chiral building block in the synthesis of complex molecules, particularly those with pharmaceutical or biological activity. nih.gov Its rigid cyclohexane backbone and well-defined stereochemistry make it an excellent scaffold for the construction of more elaborate structures. nih.govresearchgate.net

One of the primary applications of this chiral amino alcohol is as a precursor for the synthesis of chiral ligands for asymmetric catalysis. For example, it can be readily converted into a variety of bidentate ligands that can coordinate to transition metals, forming highly effective catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome of these reactions makes this building block highly desirable in the synthesis of enantiomerically pure compounds.

In addition to its use in catalysis, this compound can be incorporated directly into the structure of a target molecule. Its amino and hydroxyl groups provide convenient handles for further functionalization, allowing for the construction of complex ring systems and the introduction of diverse substituents. For instance, it has been used as a key intermediate in the synthesis of natural products and their analogs.

The versatility of this compound as a chiral building block is further demonstrated by its use in the synthesis of chiral auxiliaries. These auxiliaries can be temporarily attached to a substrate to control the stereochemistry of a reaction, and then subsequently removed. The predictable diastereoselectivity imparted by the auxiliary makes this a powerful strategy for asymmetric synthesis.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 1s,2s 2 Methylamino Cyclohexanol

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable tools for probing the molecular structure of (1S,2S)-2-Methylamino-cyclohexanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight and fragmentation, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. wikipedia.org For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. pressbooks.pubopenstax.org The number of signals, their chemical shifts, and their splitting patterns are indicative of the molecule's connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. wikipedia.orgillinois.edu COSY spectra reveal proton-proton couplings, helping to trace the connectivity through the carbon skeleton, while HSQC spectra correlate directly bonded proton and carbon atoms. wikipedia.org These experiments are instrumental in assigning the specific resonances to the correct atoms within the cyclohexyl ring and the methylamino group. springernature.comyoutube.com

Table 1: Representative NMR Data for Cyclohexanol (B46403) Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 3.5 - 4.0 | Proton attached to the carbon bearing the hydroxyl group (CH-OH). chemicalbook.com |

| ¹H | 1.0 - 2.0 | Protons of the cyclohexane (B81311) ring. chemicalbook.com |

| ¹³C | 65 - 75 | Carbon atom attached to the hydroxyl group (C-OH). drugbank.comchemicalbook.com |

| ¹³C | 20 - 40 | Carbon atoms of the cyclohexane ring. openstax.org |

Note: The exact chemical shifts for this compound will be influenced by the presence and stereochemistry of the methylamino group. The data presented is based on analogous cyclohexanol structures.

High-Resolution Mass Spectrometry (GC/MS, LC-HRMS, ESI-MSn) and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are used to analyze the compound. nih.gov Electrospray Ionization (ESI-MS) is a soft ionization technique often used in LC-MS that allows for the analysis of intact molecular ions with minimal fragmentation. researchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation of cyclic amines and alcohols can help to confirm the structure of this compound. For instance, the loss of a methyl group, a water molecule, or cleavage of the cyclohexyl ring can produce diagnostic fragment ions. miamioh.edu

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 130.1283 | Protonated molecular ion. |

| [M-H₂O]⁺ | 112.1177 | Loss of a water molecule. |

| [M-CH₃]⁺ | 115.1126 | Loss of a methyl group. |

Note: The molecular formula for this compound is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . nih.govmatrixscientific.com The expected m/z values are based on this formula.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.govnist.gov The presence of a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgresearchgate.net The N-H stretching vibration of the secondary amine may also appear in this region. C-H stretching vibrations of the cyclohexane ring and methyl group are expected in the 2850-3000 cm⁻¹ range. libretexts.org The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (medium) | Stretching |

| C-H (Alkane) | 2850 - 3000 | Stretching |

| C-N (Amine) | 1020 - 1250 | Stretching |

| C-O (Alcohol) | 1050 - 1260 | Stretching |

Note: The exact position and shape of these bands can be influenced by hydrogen bonding. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from any impurities and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. nih.govcat-online.com To separate the enantiomers of 2-Methylamino-cyclohexanol, a chiral stationary phase (CSP) is used. nih.gov The differential interaction of the (1S,2S) and (1R,2R) enantiomers with the CSP leads to their separation, allowing for the quantification of the enantiomeric excess (ee). The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. cat-online.com

Gas Chromatography-Flame Ionization Detection (GC-FID) in Reaction Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for monitoring the progress of chemical reactions and assessing the purity of volatile compounds. In the synthesis of this compound, GC-FID can be employed to track the consumption of starting materials and the formation of the product. The area of the peaks in the chromatogram is proportional to the concentration of the corresponding components, allowing for quantitative analysis of the reaction mixture.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography stands as the most powerful and definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information about the spatial arrangement of atoms within a crystal lattice, thereby establishing the relative and absolute configuration of chiral centers. For a molecule such as this compound, which contains two stereogenic centers, X-ray crystallography offers an unparalleled level of structural detail, confirming the cis or trans relationship between the methylamino and hydroxyl groups and assigning the absolute configuration (R or S) to each chiral carbon.

A critical aspect of X-ray crystallography in the study of chiral molecules is the determination of the absolute configuration. This is typically achieved through the use of anomalous dispersion, also known as the Bijvoet method. When the wavelength of the X-rays used is near an absorption edge of a heavier atom in the structure, that atom will scatter the X-rays with a phase shift. This results in a breakdown of Friedel's law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined. In the absence of a sufficiently heavy atom, derivatization of the molecule with a group containing a heavier atom (e.g., a bromine or a metal) can be employed.

The process of an X-ray crystallographic analysis involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For this compound, which is an oil at room temperature, crystallization is often facilitated by forming a salt with a suitable acid (e.g., hydrochloric acid or a chiral carboxylic acid).

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This involves determining the unit cell dimensions and the space group, followed by solving the phase problem to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Determination of Absolute Configuration: The Flack parameter is a key value calculated during the refinement process that indicates the absolute configuration of the crystal structure. A value close to zero for a known chiral compound confirms the correct absolute configuration, while a value close to one indicates that the inverted structure is correct.

While specific crystallographic data for this compound is not widely published in open literature, the following table represents the typical crystallographic parameters that would be determined from such an analysis. This data is presented for illustrative purposes to demonstrate the nature of the information obtained.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₇H₁₅NO | The molecular formula of the compound. |

| Formula Weight | 129.20 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 8.543(2) | The dimensions of the unit cell. |

| b (Å) | 10.215(3) | |

| c (Å) | 9.876(2) | |

| α (°) | 90 | The angles of the unit cell. |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 861.4(4) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 0.996 | The theoretical density of the crystal. |

| Flack Parameter | 0.05(7) | A parameter used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the stereochemical aspects of chemical reactions involving this compound, particularly when it is used as a chiral auxiliary or as a precursor in the synthesis of more complex chiral molecules. The precise knowledge of its three-dimensional structure allows for a rational interpretation of its role in inducing stereoselectivity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1S,2S)-2-Methylamino-cyclohexanol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Starting Materials : Cyclohexanone derivatives and methylamine are typical precursors. A reductive amination strategy is often employed, utilizing sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under controlled pH (4–6) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization involves adjusting reaction time (12–24 hours) and temperature (25–40°C) .

- Catalysts : Palladium on carbon (Pd/C) or Raney nickel may enhance hydrogenation efficiency in reduction steps .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- NMR Spectroscopy : Nuclear Overhauser Effect (NOESY) confirms spatial proximity of methylamino and hydroxyl groups .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15° to +25° in methanol) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do chiral catalysts influence enantiomeric excess (ee)?

- Approaches :

- Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) with transition metals (Ru, Rh) induce ee >90% in hydrogenation steps .

- Organocatalysts : Proline-derived catalysts facilitate stereocontrol during cyclization, achieving ee ~85% .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, yielding >99% ee .

Q. How does the methylamino group in this compound influence its reactivity in nucleophilic substitutions compared to non-aminated analogs?

- Mechanistic Insights :

- Electronic Effects : The methylamino group acts as an electron donor, accelerating SN2 reactions (e.g., alkylation with methyl iodide in DMF) but steric hindrance may reduce reactivity in bulky substrates .

- Competing Pathways : In polar aprotic solvents (DMSO, DMF), SN2 dominates, while protic solvents favor SN1 due to stabilization of carbocation intermediates .

Q. What in vitro assays are recommended to study the biological activity of this compound, and how can binding affinity be quantified?

- Assay Design :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes/receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-target interactions .

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor activity in kinetic assays .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Resolution Strategies :

- Purity Verification : Confirm enantiomeric purity via chiral HPLC and elemental analysis .

- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and cell line viability .

- Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。